Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Overview

Description

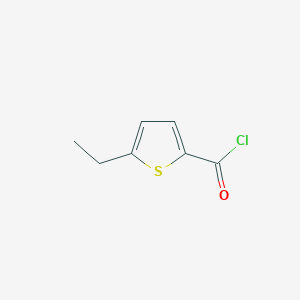

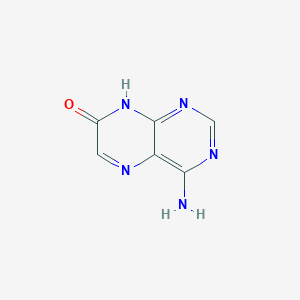

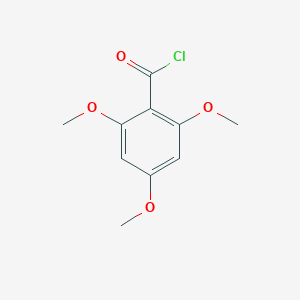

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of dihydropyrimidinones, which are known for their diverse pharmacological activities. The compound is structurally characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and a carboxylate ester function at position 5. The pyrimidine ring in this compound is partially saturated, as indicated by the term "dihydropyrimidine," and it carries an ethyl group at position 2 and a ketone functionality at position 6.

Synthesis Analysis

The synthesis of related dihydropyrimidinone derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis involving an aldehyde, a β-keto ester, and urea or thiourea. For instance, novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates were synthesized using a Biginelli reaction catalyzed by silica supported Bismuth(III) triflate . Similarly, ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized using microwave irradiation, which significantly reduced reaction times . These methods highlight the versatility and efficiency of synthesizing dihydropyrimidinone derivatives.

Molecular Structure Analysis

The molecular structure of dihydropyrimidinone derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined, revealing a thioamide functional group . Additionally, density functional theory (DFT) calculations have been used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which are in good agreement with experimental data .

Chemical Reactions Analysis

Dihydropyrimidinone derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution. For instance, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacted with thiophenolates, leading to either ring expansion or nucleophilic substitution depending on the reaction conditions . Moreover, metal carbonyl mediated rearrangement has been used to synthesize variously substituted ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinone derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and reactivity. For example, the crystal structures of two derivatives with different substituents were determined, providing insight into their conformations and potential intermolecular interactions . Additionally, the derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate were synthesized, and some showed pharmacological activity, indicating the importance of the substituents in determining the properties and activities of these compounds .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate and its derivatives have been synthesized and evaluated for antimicrobial activity. These compounds showed promising results in screening for antimicrobial properties, contributing to the development of new antimicrobial agents (El‐Sayed et al., 2008).

Synthesis Methods

Innovative synthesis methods using this compound have been explored. These include microwave-mediated, catalyst- and solvent-free regioselective Biginelli reactions, highlighting efficient and environmentally friendly approaches to synthesize novel tetrahydropyrimidines (Harikrishnan et al., 2013).

Crystal Structure and Spectroscopy

Detailed studies on the crystal structure and spectroscopic characterization of this compound derivatives have been conducted. These studies provide valuable insights into the molecular geometry and properties of these compounds, essential for their potential applications (Pekparlak et al., 2018).

Antitumor Activity

Research has been conducted on the synthesis and in vitro antitumor evaluation of novel this compound derivatives. These studies are crucial for the development of new anticancer drugs, especially targeting specific cancer cell lines (Klimova et al., 2012).

Mechanism of Action

Target of Action

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to a wide spectrum of activities .

Biochemical Pathways

Pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties, suggesting they may influence pathways related to inflammation and neuronal protection .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-ethyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-7-10-5-6(8(12)11-7)9(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBWCOYHPFTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494281 | |

| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64179-80-2 | |

| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)